

Spectroscopic Characterization of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Cat. No.: B1397444

[Get Quote](#)

This guide provides a comprehensive technical overview of the key spectroscopic features of **1-(Bromomethyl)-2-fluoro-3-nitrobenzene**, a substituted toluene derivative of significant interest as a building block in medicinal chemistry and materials science. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document synthesizes predictive data based on fundamental spectroscopic principles to serve as a robust reference for the characterization of this compound.

The structural analysis of **1-(Bromomethyl)-2-fluoro-3-nitrobenzene** (CAS 946125-65-1) relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^{[1][2][3]} Each technique provides a unique and complementary piece of the structural puzzle, which, when assembled, allows for confident identification and purity assessment.

Molecular Structure

The unique substitution pattern of the benzene ring dictates the distinct spectroscopic signature of the molecule. The presence of a benzylic bromide provides a reactive handle for further chemical modification, while the electron-withdrawing nitro group and the electronegative fluorine atom significantly influence the electronic environment of the aromatic ring.

Caption: Chemical structure of **1-(Bromomethyl)-2-fluoro-3-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the key features of the ^1H and ^{13}C NMR spectra.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct regions: the aromatic region and the aliphatic (benzylic) region.

- **Benzylic Protons (-CH₂Br):** The two protons on the carbon adjacent to the bromine are chemically equivalent. They are expected to produce a singlet around 4.7 ppm. The significant downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative bromine atom. A small four-bond coupling to the fluorine atom ($^4\text{J HF}$) might cause this peak to appear as a narrow doublet.
- **Aromatic Protons:** The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. They are all shifted downfield due to the strong electron-withdrawing effect of the nitro group.
 - The proton at C6 is expected to be a triplet of doublets (td) around 7.8-8.0 ppm.
 - The proton at C4 is predicted to be a triplet of doublets (td) around 7.6-7.8 ppm.
 - The proton at C5 should appear as a multiplet, likely a triplet of triplets (tt), around 7.4-7.6 ppm.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	Multiplet (td)	1H	Ar-H (C6)
~ 7.6 - 7.8	Multiplet (td)	1H	Ar-H (C4)
~ 7.4 - 7.6	Multiplet (tt)	1H	Ar-H (C5)
~ 4.7	Singlet (or narrow d)	2H	-CH ₂ Br

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

- **Benzylidic Carbon (-CH₂Br):** This carbon will appear significantly upfield compared to the aromatic carbons, likely in the 25-35 ppm range.
- **Aromatic Carbons:** These will be found between 115-155 ppm. The carbon directly attached to fluorine (C2) will exhibit a large one-bond coupling constant ($^1\text{J CF}$), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller $^2\text{J CF}$ and $^3\text{J CF}$ couplings, respectively. The carbon attached to the nitro group (C3) and the bromomethyl group (C1) will be significantly deshielded.

Predicted Chemical Shift (δ , ppm)	Assignment	Key Features
~ 150 - 155	C-F	Doublet, large $^1\text{J CF}$
~ 148 - 152	C-NO ₂	
~ 135 - 140	C-CH ₂ Br	
~ 130 - 135	Ar-CH	
~ 125 - 130	Ar-CH	
~ 120 - 125	Ar-CH	Doublet, $^2\text{J CF}$
~ 25 - 35	-CH ₂ Br	

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions

The IR spectrum of **1-(Bromomethyl)-2-fluoro-3-nitrobenzene** is expected to be dominated by strong absorptions from the nitro group.

- Nitro Group (NO_2): This is the most diagnostic feature. Two strong and sharp bands are expected: one for the asymmetric stretch and one for the symmetric stretch.
- Aromatic Ring: C-H stretching vibrations appear above 3000 cm^{-1} , while C=C stretching vibrations cause a series of peaks in the $1450\text{--}1600 \text{ cm}^{-1}$ region.
- Alkyl C-H: Stretching from the $-\text{CH}_2-$ group will be observed just below 3000 cm^{-1} .
- C-F and C-Br Bonds: These single bond stretches appear in the fingerprint region of the spectrum. The C-F stretch is typically a strong, sharp band.

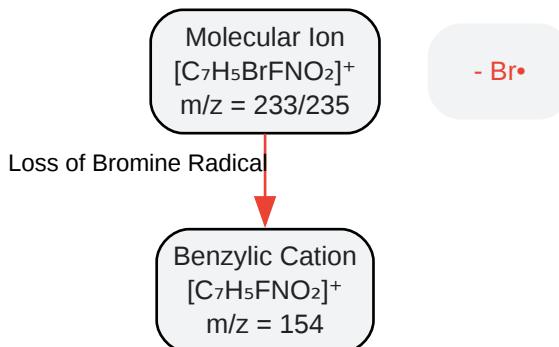
Frequency Range (cm^{-1})	Vibration Type	Functional Group
3050 - 3150	C-H Stretch	Aromatic
2850 - 2960	C-H Stretch	Aliphatic ($-\text{CH}_2-$)
~ 1600, 1475	C=C Stretch	Aromatic
1520 - 1560	N=O Asymmetric Stretch	Nitro (NO_2) (Strong)
1340 - 1370	N=O Symmetric Stretch	Nitro (NO_2) (Strong)
1200 - 1300	C-F Stretch	Fluoroalkane
700 - 900	C-H Bend (out-of-plane)	Substituted Aromatic
500 - 650	C-Br Stretch	Bromoalkane

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm^{-1}).
- Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details inferred from its fragmentation pattern upon ionization.


Predicted Mass Spectrum (Electron Ionization)

- Molecular Ion (M^+): The molecular formula is $\text{C}_7\text{H}_5\text{BrFNO}_2$. The key diagnostic feature will be the isotopic signature of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M^+ and $\text{M}+2$).
 - m/z for $\text{C}_7\text{H}_5^{79}\text{BrFNO}_2 \approx 232.95$
 - m/z for $\text{C}_7\text{H}_5^{81}\text{BrFNO}_2 \approx 234.95$
- Major Fragmentation: The most likely fragmentation pathway for benzylic bromides is the loss of the bromine radical, which is a good leaving group, to form a relatively stable benzylic carbocation.

Predicted m/z	Proposed Fragment	Notes
233 / 235	$[\text{C}_7\text{H}_5\text{BrFNO}_2]^+$	Molecular ion peak (M^+), showing the characteristic 1:1 bromine isotope pattern.
154	$[\text{C}_7\text{H}_5\text{FNO}_2]^+$	Base Peak. Resulting from the loss of a bromine radical ($\cdot\text{Br}$). This is a highly stabilized benzylic cation.
187 / 189	$[\text{C}_7\text{H}_5\text{BrF}]^+$	Loss of a nitro radical ($\cdot\text{NO}_2$).
108	$[\text{C}_6\text{H}_5\text{F}]^+$	Further fragmentation of the m/z 154 ion.

Visualization of Primary Fragmentation

The cleavage of the C-Br bond is the most energetically favorable initial fragmentation step.

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway via loss of a bromine radical.

Experimental Protocol: Electron Ionization (EI) MS

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The structural confirmation of **1-(Bromomethyl)-2-fluoro-3-nitrobenzene** is reliably achieved through a combined spectroscopic approach. The ¹H NMR spectrum will clearly distinguish the benzylic protons from the complex aromatic system. The ¹³C NMR confirms the presence of seven unique carbon environments. IR spectroscopy provides definitive evidence for the critical nitro functional group through its strong, characteristic absorption bands. Finally, mass spectrometry confirms the molecular weight and the presence of bromine via its distinct isotopic pattern, with the primary fragmentation pathway further corroborating the benzylic bromide structure. This guide provides a predictive framework for researchers to interpret their experimental data and validate the integrity of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 946125-65-1|1-(bromomethyl)-2-fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 946125-65-1|1-(bromomethyl)-2-fluoro-3-nitrobenzene| Ambeed [ambeed.com]
- 3. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1397444#1-bromomethyl-2-fluoro-3-nitrobenzene-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com